molecular formula C5H3Br2NO B13733885 2,3-dibromo-1H-pyridin-4-one

2,3-dibromo-1H-pyridin-4-one

Cat. No.: B13733885
M. Wt: 252.89 g/mol
InChI Key: OUNJYPJITPZAOE-UHFFFAOYSA-N
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Description

2,3-Dibromo-1H-pyridin-4-one is a heterocyclic organic compound characterized by the presence of two bromine atoms attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dibromo-1H-pyridin-4-one typically involves the bromination of pyridin-4-one. A common method includes the use of pyridinium tribromide as a brominating agent in a solvent like 1,4-dioxane. The reaction is carried out under controlled temperatures to minimize the formation of by-products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, thereby optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-1H-pyridin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions include various substituted pyridinones and pyridines, which can be further utilized in different applications.

Scientific Research Applications

2,3-Dibromo-1H-pyridin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-dibromo-1H-pyridin-4-one exerts its effects involves interactions with specific molecular targets. The bromine atoms play a crucial role in the compound’s reactivity, enabling it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzymatic activities or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and potential applications. This distinct feature sets it apart from other similar compounds and makes it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C5H3Br2NO

Molecular Weight

252.89 g/mol

IUPAC Name

2,3-dibromo-1H-pyridin-4-one

InChI

InChI=1S/C5H3Br2NO/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9)

InChI Key

OUNJYPJITPZAOE-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C(C1=O)Br)Br

Origin of Product

United States

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